molecular formula C17H18N2O3S B5736308 2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B5736308
M. Wt: 330.4 g/mol
InChI Key: IWJOYRGCTJVWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Future Directions

The compound and its derivatives have shown promising therapeutic potential, particularly in the context of anti-inflammatory activity . Future research could focus on further elucidating the mechanism of action of this compound, optimizing its synthesis process, and assessing its safety and efficacy in preclinical and clinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction typically involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the ethoxybenzamido group.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-11-8-6-10(7-9-11)16(21)19-17-14(15(18)20)12-4-3-5-13(12)23-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJOYRGCTJVWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.